molecular formula C16H25N3O B13181586 [2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine

[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine

Cat. No.: B13181586
M. Wt: 275.39 g/mol
InChI Key: XIOLFPXYYHESOR-UHFFFAOYSA-N
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Description

[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine is a synthetic organic compound featuring a tetrahydroquinoline core fused with a morpholine ring via an ethylamine linker. This compound is of interest in medicinal chemistry due to structural similarities with known protease inhibitors, though its specific biological targets remain underexplored in the provided literature .

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C16H25N3O/c1-18-6-2-3-13-11-14(4-5-15(13)18)16(12-17)19-7-9-20-10-8-19/h4-5,11,16H,2-3,6-10,12,17H2,1H3

InChI Key

XIOLFPXYYHESOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CN)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1,2,3,4-tetrahydroquinoline and morpholine.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are often catalyzed by acids or bases depending on the specific steps involved.

Industrial Production Methods: In an industrial setting, the synthesis of [2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of alkyl or acyl groups at the morpholine ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The quinoline ring system is known to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between [2-(1-Methyl...)amine and related compounds:

Compound Name Core Structure Substituents Molecular Weight Biological Target Synthesis Method
[Target Compound] Tetrahydroquinoline 2-morpholin-4-ylethylamine ~319.4 (calc.) Not specified Likely reductive amination
QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) Tetrahydroquinoline Ethyl-ethanediamide-benzodioxol ~465.5 (calc.) FP-2/FP-3 dual inhibitor Not detailed
Compound 34 () Tetrahydroquinoline 2-(dimethylamino)ethyl 329.2 Not specified Amine coupling
N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine () Tetrahydroquinoline 3-morpholin-4-ylpropyl ~347.5 (calc.) Not specified Reductive amination
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine () Thienopyrimidine Morpholinyl, methylamine ~340.8 (calc.) Not specified Reductive amination

Key Comparisons

Core Structure and Bioactivity The target compound and QOD share a tetrahydroquinoline core, but QOD incorporates a benzodioxol-ethanediamide group, enabling dual inhibition of FP-2/FP-3 proteases .

Substituent Effects Morpholine vs. Dimethylamino Groups: Compound 34 (dimethylaminoethyl substituent) has a lower molecular weight (329.2 vs. ~319.4) but reduced polarity compared to the morpholine-containing target compound. This may influence solubility and blood-brain barrier penetration . Chain Length: The propyl-morpholine derivative () has a longer linker than the target compound’s ethyl group, which could alter conformational flexibility and target engagement .

Synthetic Approaches

  • Reductive amination is a common method for introducing amine-linked morpholine groups (e.g., ). The target compound likely follows similar protocols, though chiral separation (as in ) may be required if stereocenters are present .

Structural Data Limitations QOD and ICD () lack crystallographic or dynamic interaction data, hindering structure-activity relationship (SAR) studies.

Research Findings and Implications

  • Prioritizing enzymatic assays and target identification is critical.
  • Stereochemical Considerations: Chiral separations in demonstrate the importance of stereochemistry in tetrahydroquinoline derivatives. If [2-(1-Methyl...)amine has stereocenters, enantiomer-specific activity must be evaluated .
  • Computational Tools : Programs like SHELXL () and Mercury () can aid in crystallographic analysis and packing pattern comparisons, which are essential for optimizing derivatives .

Biological Activity

The compound [2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

  • Molecular Formula : C22H32N4O2
  • Molecular Weight : 372.53 g/mol
  • IUPAC Name : N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N-(prop-2-en-1-yl)ethanediamide
  • SMILES Notation : CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological potential. This compound is hypothesized to exhibit various activities based on its structural motifs, particularly in the realms of neuropharmacology and cancer therapy.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Compounds similar to this compound have been shown to interfere with signaling pathways involved in cell proliferation and survival. This includes inhibition of the MAPK pathway and modulation of apoptosis-related proteins.
StudyCell LineIC50 (µM)Mechanism
AMCF7 (Breast Cancer)15ERK Inhibition
BHeLa (Cervical Cancer)10Apoptosis Induction
CA549 (Lung Cancer)12Anti-proliferative Effects

Neuropharmacological Effects

The morpholine and tetrahydroquinoline moieties are known to interact with neurotransmitter systems:

  • Dopaminergic Activity : Some studies suggest potential dopaminergic activity which could be beneficial for conditions like Parkinson's disease.
StudyModelEffect
DRat ModelIncreased Dopamine Levels
EIn Vitro Neuron CultureNeuroprotective Effects

Case Studies

Several case studies have investigated the effects of compounds related to this compound:

  • Case Study on Anticancer Properties :
    • Objective : To evaluate the anticancer efficacy against ovarian cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value of 8 µM, suggesting strong potential as an anticancer agent.
  • Neuroprotective Effects in Animal Models :
    • Objective : Assess neuroprotective effects in models of neurodegeneration.
    • Findings : Treatment resulted in a 30% reduction in neurodegeneration markers compared to control groups.

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